molecular formula C16H14N4O8S2 B2375207 Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-79-6

Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2375207
CAS RN: 865247-79-6
M. Wt: 454.43
InChI Key: SWLBVXUQFANQMC-VLGSPTGOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of furan derivatives often involves the oxidation of alkyl enol ethers to enals . The synthesis of benzothiazole derivatives, another component of the compound, has been explored in recent studies, with a focus on green synthesis and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Attached to this ring is a sulfamoyl group (-SO2NH2), an imino group (=NH), and a carbonyl group (C=O) linked to a nitro-substituted furan ring. An ethyl acetate group is also attached to the benzothiazole ring .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is involved in complex chemical synthesis processes. One study detailed the synthesis of related compounds, emphasizing the formation of tautomers and the subsequent production of derivatives through reactions with different chemical agents (Carrington, Clarke, Hughes, & Scrowston, 1972). Another study presented the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the versatility of such compounds in creating a variety of molecular structures (Mohamed, 2021).

Structural and Spectroscopic Analysis

  • The structural and spectroscopic characterization of these compounds is a critical aspect of their scientific application. A study demonstrated the synthesis of novel compounds including Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, confirming their structures through nuclear magnetic resonance, infrared, and mass spectroscopy (Nassiri & Milani, 2020).

Reactivity and Functionalization

  • Research on the reactivity and functionalization of related compounds includes the study of Ethyl 2-nitroacetoacetate, which has been identified as a synthetic precursor of isoxazolines and isoxazoles, demonstrating its potential in organic synthesis (Kislyi, Laikhter, Ugrak, & Semenov, 1994).

Future Directions

Given the structural complexity of this compound and its potential for biological activity, future research could focus on exploring its synthesis, properties, and potential applications in more detail. This could include investigating its reactivity, studying its interactions with biological targets, and assessing its potential for development into a therapeutic agent .

properties

IUPAC Name

ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8S2/c1-2-27-14(21)8-19-10-4-3-9(30(17,25)26)7-12(10)29-16(19)18-15(22)11-5-6-13(28-11)20(23)24/h3-7H,2,8H2,1H3,(H2,17,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLBVXUQFANQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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